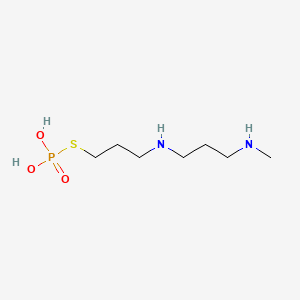
3-(3-methylaminopropylamino)propylsulfanylphosphonic acid
Vue d'ensemble
Description
3-(3-methylaminopropylamino)propylsulfanylphosphonic acid is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiophosphorate group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methylaminopropylamino)propylsulfanylphosphonic acid typically involves the reaction of methylamine with propylamine and thiophosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH3NH2+C3H7NH2+PSCl3→CH3NHC3H7NHPSCl2+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and continuous monitoring of the reaction progress are essential to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-methylaminopropylamino)propylsulfanylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different phosphorothioate derivatives.
Substitution: The thiophosphorate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioate oxides, while substitution can produce various substituted thiophosphorates.
Applications De Recherche Scientifique
3-(3-methylaminopropylamino)propylsulfanylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides, flame retardants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-methylaminopropylamino)propylsulfanylphosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophosphorate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- Dimethylaminopropylaminopropylthiophosphorate
- Ethylaminopropylaminopropylthiophosphorate
- Propylaminopropylaminopropylthiophosphorate
Comparison: 3-(3-methylaminopropylamino)propylsulfanylphosphonic acid is unique due to its specific combination of methyl and propyl groups attached to the thiophosphorate moiety. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the methyl group can influence the compound’s solubility, stability, and interaction with other molecules.
Propriétés
Numéro CAS |
82147-31-7 |
|---|---|
Formule moléculaire |
C7H19N2O3PS |
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
3-[3-(methylamino)propylamino]propylsulfanylphosphonic acid |
InChI |
InChI=1S/C7H19N2O3PS/c1-8-4-2-5-9-6-3-7-14-13(10,11)12/h8-9H,2-7H2,1H3,(H2,10,11,12) |
Clé InChI |
RJCFTKZFLQWQQX-UHFFFAOYSA-N |
SMILES |
CNCCCNCCCSP(=O)(O)O |
SMILES canonique |
CNCCCNCCCSP(=O)(O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
82147-31-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
methylaminopropylaminopropylthiophosphorate WR 151327 WR-151327 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















